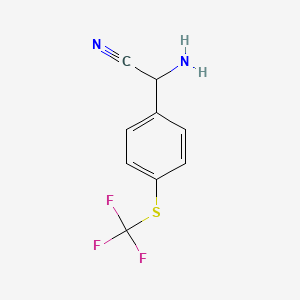
(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromoacetophenone.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride in the presence of a base.
Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.
Amination and Cyanation:
Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Interaction Studies: Used in studies of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Anticancer Research: Explored for its activity against certain cancer cell lines.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of interactions.
Comparison with Similar Compounds
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The racemic mixture of both enantiomers.
2-Amino-2-(4-(methylthio)phenyl)acetonitrile: A similar compound with a methylthio group instead of a trifluoromethylthio group.
Uniqueness: ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. The chiral center adds another layer of complexity, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C9H7F3N2S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 |
InChI Key |
GCRYPQGJURZRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


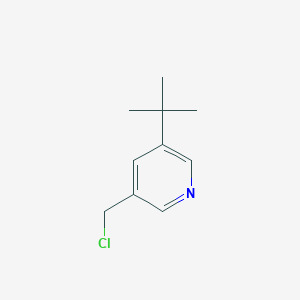
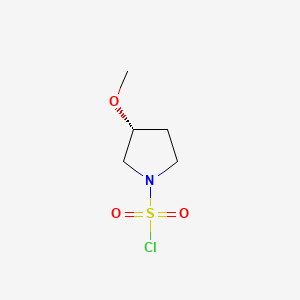
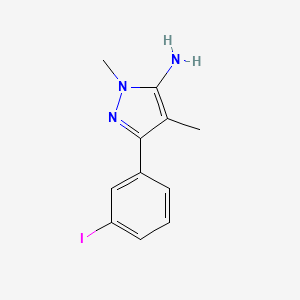
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
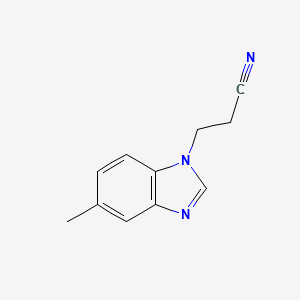
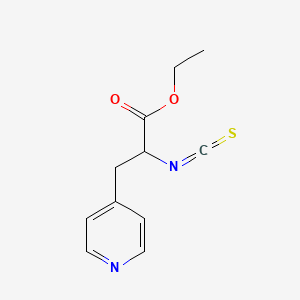

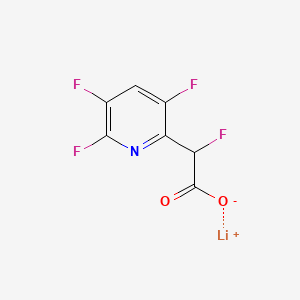
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)



![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)

